molecular formula C18H20N4OS2 B2464241 N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946334-60-7

N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No. B2464241
CAS RN: 946334-60-7
M. Wt: 372.51
InChI Key: MIQMLMUUWWBKKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[4,5-d]pyridazine ring and the introduction of the amide, tert-butyl, and phenyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amide group could participate in reactions such as hydrolysis or condensation. The thiazolo[4,5-d]pyridazine ring might undergo reactions with electrophiles or nucleophiles .

Scientific Research Applications

Synthesis and Cardiovascular Applications

Compounds structurally related to thiazolo[4,5-d]pyridazin derivatives have been explored for their potential in cardiovascular medicine. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has demonstrated promising coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Sato et al., 1980).

Anticancer and Antimicrobial Applications

Further, derivatives of thiazolo and pyridazin have been studied for their anticancer and antimicrobial properties. For example, 5-methyl-4-phenyl thiazole derivatives have shown anticancer activity against human lung adenocarcinoma cells, suggesting their potential as therapeutic agents in oncology (Evren et al., 2019). Additionally, novel thiazole derivatives have demonstrated significant anti-bacterial and anti-fungal activities, indicating their utility in addressing microbial infections (Saravanan et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with certain proteins or enzymes in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its chemical properties and the way it reacts with other compounds .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, its reactions, and its potential applications. This could include exploring its use in the development of new drugs or materials, or studying its behavior in various chemical reactions .

properties

IUPAC Name

N-tert-butyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-11-19-15-16(25-11)14(12-8-6-5-7-9-12)21-22-17(15)24-10-13(23)20-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQMLMUUWWBKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

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